molecular formula C22H19NO2 B11677578 N-(3,5-dimethylphenyl)-9H-xanthene-9-carboxamide

N-(3,5-dimethylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11677578
M. Wt: 329.4 g/mol
InChI Key: MNSBFAPZWCAMFW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a xanthene core structure with a carboxamide group attached to the 9th position and a 3,5-dimethylphenyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3,5-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide
  • N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide
  • N-(2,5-dimethylphenyl)-9H-xanthene-9-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-9H-xanthene-9-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the xanthene core also imparts distinct optical properties, making it valuable in applications requiring fluorescence .

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H19NO2/c1-14-11-15(2)13-16(12-14)23-22(24)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-13,21H,1-2H3,(H,23,24)

InChI Key

MNSBFAPZWCAMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Origin of Product

United States

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